molecular formula C4H7BO4 B13369004 (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid

(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid

Cat. No.: B13369004
M. Wt: 129.91 g/mol
InChI Key: KAUVWUIBVVRMNH-UHFFFAOYSA-N
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Description

(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid is an organoboron compound with the molecular formula C4H7BO4. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted enone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid typically involves the reaction of appropriate boronic acid derivatives with methoxy-substituted enones. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The enone moiety can participate in Michael addition reactions, allowing the compound to act as an electrophile in various chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a methoxy-substituted enone and a boronic acid group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds and undergo Michael addition reactions distinguishes it from other boronic acids and enone compounds .

Properties

Molecular Formula

C4H7BO4

Molecular Weight

129.91 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-en-2-yl)boronic acid

InChI

InChI=1S/C4H7BO4/c1-3(5(7)8)4(6)9-2/h7-8H,1H2,2H3

InChI Key

KAUVWUIBVVRMNH-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C(=O)OC)(O)O

Origin of Product

United States

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